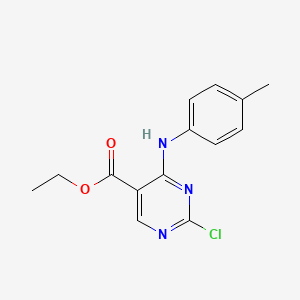
Ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the refluxing of the starting materials in phosphorus oxychloride at elevated temperatures (around 105°C) for several hours. The reaction mixture is then cooled, and the excess phosphorus oxychloride is removed under reduced pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: It can participate in condensation reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as dimethylamine, sodium phenoxide, and potassium fluoride are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with dimethylamine yields the corresponding dimethylamino derivative .
科学的研究の応用
Ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory drugs.
Biological Research: The compound is used to study various biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Agrochemicals: It is explored for its potential use in the development of new pesticides and herbicides.
作用機序
The mechanism of action of ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer and inflammation .
類似化合物との比較
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound is structurally similar but contains a methylthio group instead of the methylanilino group.
Ethyl 2-chloro-4-(n-ethoxycabonylethyl-n-ethylamino)pyrimidine-5-carboxylate: Another similar compound with different substituents on the pyrimidine ring.
Uniqueness
Ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylanilino group enhances its potential as a pharmaceutical agent, making it a valuable compound for further research and development.
特性
分子式 |
C14H14ClN3O2 |
|---|---|
分子量 |
291.73 g/mol |
IUPAC名 |
ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H14ClN3O2/c1-3-20-13(19)11-8-16-14(15)18-12(11)17-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,17,18) |
InChIキー |
MILBGNAEYILHAE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC=C(C=C2)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


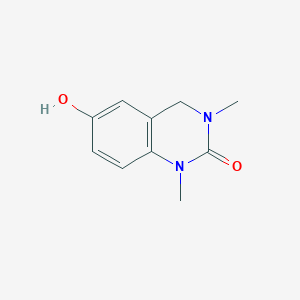
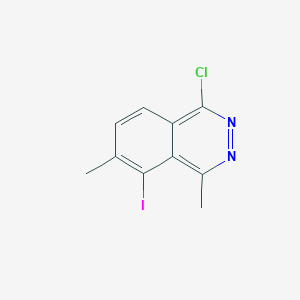
![tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate](/img/structure/B13883151.png)
![2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid](/img/structure/B13883158.png)
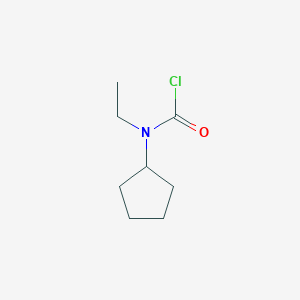
![Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883183.png)
![4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)


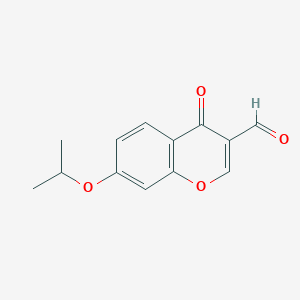
![3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile](/img/structure/B13883207.png)


![N-[2-(1H-imidazol-1-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883234.png)
